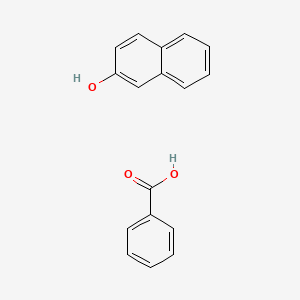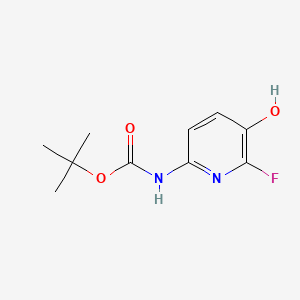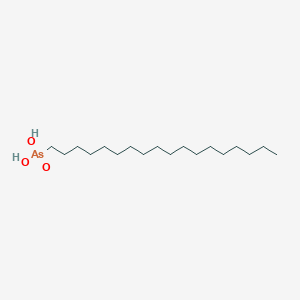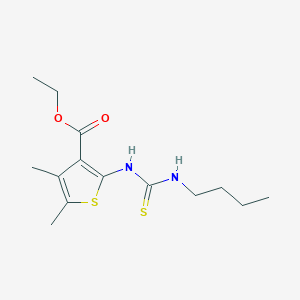
Benzoic acid; 2-naphthalenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid and 2-naphthalenol are two distinct organic compounds that are often studied together due to their interesting chemical properties and applications. Benzoic acid is a simple aromatic carboxylic acid with the formula C₇H₆O₂, while 2-naphthalenol, also known as 2-hydroxynaphthalene, is a naphthalene derivative with the formula C₁₀H₇OH. Both compounds are known for their roles in various chemical reactions and industrial applications.
Preparation Methods
Benzoic Acid: Benzoic acid can be synthesized through several methods, including the oxidation of toluene using potassium permanganate or chromic acid. Industrially, it is produced by the partial oxidation of toluene with oxygen in the presence of cobalt or manganese naphthenates as catalysts .
2-Naphthalenol: 2-Naphthalenol is traditionally produced by the sulfonation of naphthalene in sulfuric acid, followed by the cleavage of the sulfonic acid group in molten sodium hydroxide. The product is then neutralized with acid to yield 2-naphthalenol .
Chemical Reactions Analysis
Benzoic Acid:
Reduction: It can be reduced to benzyl alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Benzoic acid undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, due to the electron-withdrawing carboxyl group.
2-Naphthalenol:
Oxidation: 2-Naphthalenol can be oxidatively coupled to form BINOL, a C₂-symmetric ligand used in asymmetric catalysis.
Substitution: It undergoes electrophilic substitution reactions, such as nitration and halogenation, similar to phenol.
Scientific Research Applications
Benzoic Acid:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Acts as a preservative in food and beverages due to its antimicrobial properties.
Medicine: Used in the treatment of fungal infections and as a component in topical medications.
Industry: Employed in the production of plasticizers, perfumes, and dyes.
2-Naphthalenol:
Chemistry: Serves as an intermediate in the production of dyes and other organic compounds.
Biology: Used in the synthesis of pharmaceuticals and agrochemicals.
Industry: Utilized in the manufacture of antioxidants, rubber chemicals, and photographic chemicals.
Mechanism of Action
Benzoic Acid: Benzoic acid exerts its antimicrobial effects by inhibiting the growth of bacteria and fungi. It is conjugated to glycine in the liver and excreted as hippuric acid. As the sodium salt form, sodium benzoate, it binds to amino acids, leading to their excretion and a decrease in ammonia levels .
2-Naphthalenol: The mechanism of action of 2-naphthalenol involves its ability to undergo electrophilic substitution reactions, making it a valuable intermediate in organic synthesis. It can also form complexes with metals, enhancing its reactivity in various catalytic processes .
Comparison with Similar Compounds
Benzoic Acid:
Similar Compounds: Salicylic acid, phthalic acid, and terephthalic acid.
Uniqueness: Benzoic acid is unique due to its simple structure and wide range of applications in food preservation and medicine.
2-Naphthalenol:
Similar Compounds: 1-naphthalenol, phenol, and cresol.
Properties
Molecular Formula |
C17H14O3 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
benzoic acid;naphthalen-2-ol |
InChI |
InChI=1S/C10H8O.C7H6O2/c11-10-6-5-8-3-1-2-4-9(8)7-10;8-7(9)6-4-2-1-3-5-6/h1-7,11H;1-5H,(H,8,9) |
InChI Key |
LNNGKGSJCMCCBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C2C=C(C=CC2=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Anhydro-3-[6-chloro-2-(methylsulfanyl)-9h-purin-9-yl]-2,3-dideoxyhex-1-enitol](/img/structure/B14007096.png)



![5-morpholin-4-yl-2H-triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B14007137.png)
![8,8-Diethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14007146.png)








